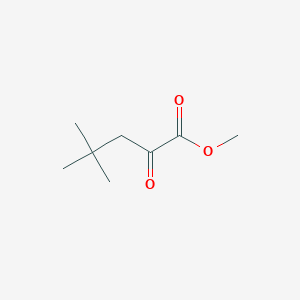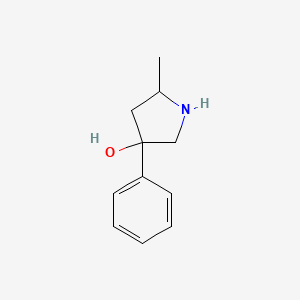
5-Methyl-3-phenyl-pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-phenyl-pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by a methyl group at the 5-position and a phenyl group at the 3-position of the pyrrolidine ring, along with a hydroxyl group at the 3-position. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenylpropanoic acid with methylamine followed by cyclization can yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
5-Methyl-3-phenyl-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of a fully saturated pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-Methyl-3-phenyl-pyrrolidin-3-one, while reduction can produce 5-Methyl-3-phenyl-pyrrolidine.
科学的研究の応用
5-Methyl-3-phenyl-pyrrolidin-3-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme mechanisms and receptor binding.
Medicine: Pyrrolidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 5-Methyl-3-phenyl-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 3-position can form hydrogen bonds with active site residues, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Phenylpyrrolidine: Lacks the hydroxyl and methyl groups, making it less polar and potentially less reactive.
5-Methylpyrrolidine: Lacks the phenyl group, which may reduce its ability to interact with hydrophobic pockets in proteins.
3-Hydroxy-5-methylpyrrolidine: Similar structure but lacks the phenyl group, affecting its overall hydrophobicity and binding properties.
Uniqueness
5-Methyl-3-phenyl-pyrrolidin-3-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with molecular targets, making it a valuable compound in various fields of research.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
5-methyl-3-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-9-7-11(13,8-12-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3 |
InChIキー |
WDUGJEKIHPMTOH-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


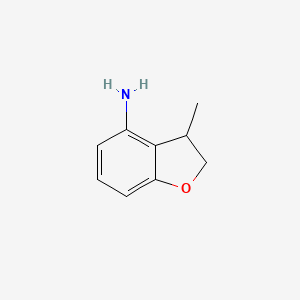
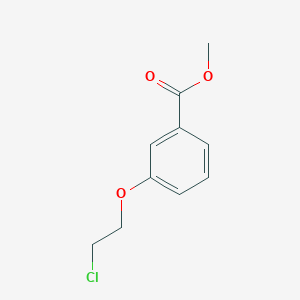
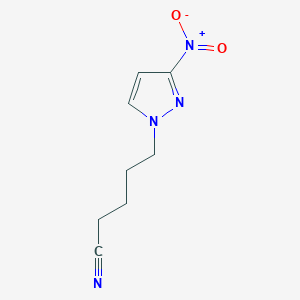
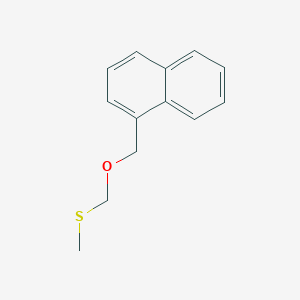
![1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8636149.png)
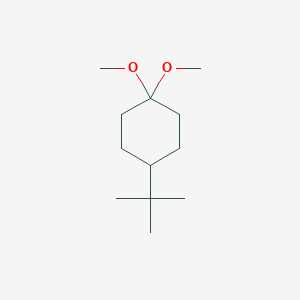
![Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]-](/img/structure/B8636158.png)
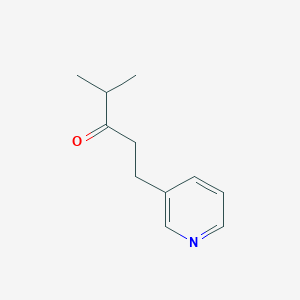
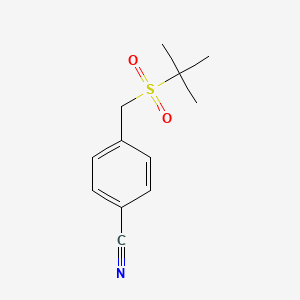
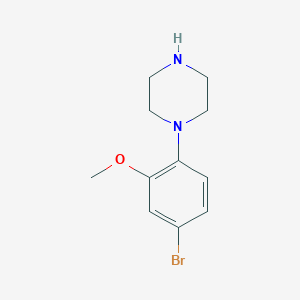
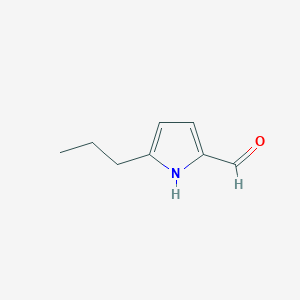
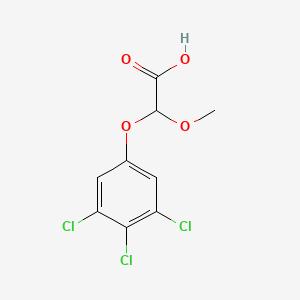
![4-[5-Methoxy-6-(2-methyl-6-[1,2,4]triazol-1-yl-pyridin-3-ylamino)-pyrimidin-4-yloxy]-piperidine-1-carboxylic Acid Isopropyl Ester](/img/structure/B8636193.png)
